molecular formula C12H17NO2 B12962350 (R)-3-Amino-6-phenylhexanoic acid CAS No. 177839-87-1

(R)-3-Amino-6-phenylhexanoic acid

Cat. No.: B12962350
CAS No.: 177839-87-1
M. Wt: 207.27 g/mol
InChI Key: KPJNDHVABVUHPG-LLVKDONJSA-N
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Description

®-3-Amino-6-phenylhexanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a hexanoic acid backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-6-phenylhexanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-6-phenylhexanoic acid: The enantiomer of ®-3-Amino-6-phenylhexanoic acid with different spatial arrangement.

    Phenylalanine: An amino acid with a similar phenyl group but different backbone structure.

    Hexanoic acid: A simpler compound without the amino and phenyl groups.

Uniqueness

®-3-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

177839-87-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-3-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1

InChI Key

KPJNDHVABVUHPG-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CC(=O)O)N

Origin of Product

United States

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